N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Description
Historical Context and Discovery Timeline
The development of N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide aligns with broader trends in heterocyclic chemistry and acetamide derivatization. Pyrimidine-based compounds gained prominence in the late 20th century due to their roles in nucleic acid biochemistry and enzyme inhibition. The incorporation of pyrrolidine, a five-membered nitrogen heterocycle, into pyrimidine scaffolds emerged as a strategy to enhance bioavailability and target binding affinity.
The compound’s discovery likely originated from efforts to optimize kinase inhibitors or protease modulators, as evidenced by structural analogs reported in PubChem entries. For instance, N-[4-(2-pyrrolidin-1-yl-pentanoyl)phenyl]acetamide (PubChem CID 11277680) shares a pyrrolidine-acetamide backbone, while N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thio}acetamide (PubChem CID 50787719) exemplifies sulfur-linked acetamide derivatives. These analogs suggest iterative synthetic campaigns to balance steric and electronic properties for pharmacological activity.
Structural Classification Within Acetamide Derivatives
This compound belongs to the N-arylacetamide class, distinguished by three key features:
Core Pyrimidine Heterocycle
The pyrimidine ring provides a planar, aromatic framework that facilitates π-π stacking interactions with biological targets. Substitution at the 4-position with pyrrolidine introduces conformational flexibility and basicity, potentially enhancing solubility and binding kinetics.
Sulfur-Containing Linker
The thioether (-S-) bridge between the acetamide and pyrimidine groups is critical for:
4-Butylphenyl Substituent
The para-butyl group on the phenyl ring increases lipophilicity, likely improving membrane permeability. This aligns with design principles for central nervous system (CNS) agents and protease inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C$${21}$$H$${28}$$N$$_{4}$$OS |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC=C2)N3CCCC3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Academic Significance in Medicinal Chemistry
This compound exemplifies three trends in modern drug design:
Targeted Kinase Inhibition
Pyrimidine derivatives are extensively studied as kinase inhibitors due to their ability to mimic ATP’s purine moiety. The pyrrolidine substituent may interact with hydrophobic pockets in kinases like ABL or EGFR, while the sulfanyl group could mediate covalent binding or allosteric modulation.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-2-3-6-16-7-9-17(10-8-16)22-19(25)15-26-20-21-12-11-18(23-20)24-13-4-5-14-24/h7-12H,2-6,13-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWIXHMOWHMHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-butylphenylamine, which is then reacted with 2-chloroacetyl chloride to form the intermediate 2-(4-butylphenylamino)acetyl chloride. This intermediate is subsequently reacted with 4-(pyrrolidin-1-yl)pyrimidine-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl and pyrimidine groups.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfanyl group may play a role in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares a common pyrimidine-sulfanyl-acetamide scaffold with several analogs but differs in substituents, which critically modulate physicochemical and biological properties. Key comparisons include:
Key Observations:
- Dihedral Angles : The angle between pyrimidine and aryl rings influences molecular conformation. For example, ARARUI’s larger angle (67.84°) suggests a more extended structure, whereas the 42.25° angle in N-(4-chlorophenyl) analogs indicates a folded conformation, possibly affecting target binding .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds in diaminopyrimidine analogs (e.g., ARARUI) stabilize folded conformations, a feature likely shared by the target compound due to its analogous sulfanyl-acetamide linkage .
Physicochemical Properties
- Electron Effects: The pyrrolidin-1-yl group (electron-donating) contrasts with 4,6-diaminopyrimidinyl (electron-withdrawing) in analogs, altering pyrimidine ring electronics and interaction with target residues.
Biological Activity
N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide, also known by its CAS number 1251619-77-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 370.51 g/mol
- CAS Number : 1251619-77-8
The compound features a butylphenyl moiety linked to a pyrimidinyl sulfanyl group, which is pivotal for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens, particularly multidrug-resistant strains.
Table 1: Antimicrobial Activity Data
The compound exhibited a noteworthy MIC of 4 µg/mL against MRSA, indicating potent antibacterial action comparable to lead compounds in the same class.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the molecular structure significantly influence the biological activity. For instance, the introduction of cationic side chains with multiple heteroatoms enhanced antibacterial properties. The distance and configuration of these moieties are critical in determining the compound's effectiveness against specific pathogens .
Key Findings from SAR Studies
- Cationic Side Chains : More than one heteroatom increases antibacterial action.
- Spatial Configuration : The arrangement of functional groups affects potency and selectivity against different bacterial strains.
- Metabolic Stability : Modifications aimed at reducing metabolic soft spots have led to compounds with longer action durations .
Case Study 1: Efficacy Against MRSA
In a controlled study, this compound was tested against MRSA strains. The results indicated that the compound maintained its activity even against resistant strains, making it a promising candidate for further development as an antimicrobial agent .
Case Study 2: Broader Antifungal Activity
Another investigation focused on the antifungal properties of the compound against various Candida species. The findings showed moderate effectiveness, suggesting potential applications in treating fungal infections alongside bacterial ones .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the pyrrolidin-1-yl group onto the pyrimidine ring in sulfanylacetamide derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 4-chloropyrimidine derivatives with pyrrolidine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ to facilitate deprotonation. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Structural confirmation is achieved through -NMR and mass spectrometry, as demonstrated in analogous sulfanylacetamide syntheses .
Q. How is the purity of N-(4-butylphenyl)-2-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide validated post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is standard. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular structure and purity. Data collection using Bruker APEX-II diffractometers (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-2016 are typical protocols .
Advanced Research Questions
Q. How can researchers resolve conformational discrepancies in crystallographic data for sulfanylacetamide derivatives?
- Methodological Answer : Conformational flexibility in the sulfanylacetamide linker often leads to variations in dihedral angles between the pyrimidine and aryl rings. To address discrepancies:
- Perform multiparameter refinement in SHELXL, adjusting thermal parameters and occupancy ratios for disordered atoms .
- Compare intramolecular hydrogen bonding patterns (e.g., N–H⋯N interactions stabilizing folded conformations) with Cambridge Structural Database (CSD) entries for analogous compounds .
- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) that influence packing .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial quorum-sensing LasR receptors). Parameterize the ligand with Gaussian09-derived electrostatic potentials (B3LYP/6-31G* basis set) .
- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and pyrimidine ring torsion angles. Validate against bioactivity data from analogous compounds (e.g., biofilm inhibition in Pseudomonas aeruginosa PAO1) .
Q. How does the pyrrolidin-1-yl substituent influence the compound’s intermolecular interactions in solid-state structures?
- Methodological Answer : The pyrrolidin-1-yl group’s steric bulk and hydrogen-bonding capacity alter packing motifs. For example:
- In monoclinic systems, the pyrrolidine ring may engage in weak C–H⋯π interactions with adjacent aryl groups, reducing symmetry-equivalent contacts.
- Compare with chlorophenyl analogs (e.g., N-(4-chlorophenyl) derivatives) where halogen bonding dominates packing. Use Mercury software to overlay structures and quantify lattice energy differences via DFT calculations (e.g., B3LYP-D3/def2-TZVP) .
Experimental Design & Data Analysis
Q. What strategies optimize crystallization of sulfanylacetamide derivatives for SCXRD studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion (e.g., ethanol/water mixtures) or slow evaporation from DMSO/acetone to grow diffraction-quality crystals.
- Temperature Gradients : Crystallize at 4°C to slow nucleation and reduce disorder.
- Data Collection : For twinned crystals, employ HKL-3000 or XDS for integration and SCALA (CCP4 Suite) for scaling. Refinement with SHELXL-2016 using restraints for flexible groups (e.g., butyl chains) improves convergence () .
Q. How can researchers validate the absence of polymorphic forms in bulk samples?
- Methodological Answer :
- Powder XRD : Compare experimental patterns with simulated data from SCXRD (Mercury software). Peaks at 2θ = 12–15° (d-spacing ~5–7 Å) indicate layered packing.
- DSC/TGA : Monitor endothermic events (melting points) and weight loss (solvent retention). Polymorphs exhibit distinct thermal profiles .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Crystallographic System | Monoclinic () | |
| Unit Cell Parameters | , | |
| Refinement Software | SHELXL-2016 () | |
| Common Impurities | Unreacted pyrrolidine (HPLC retention: 3.2 min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
